Product packaging for 2-(3,4-dimethoxyphenyl)quinoxaline(Cat. No.:)

2-(3,4-dimethoxyphenyl)quinoxaline

Cat. No.: B3485209
M. Wt: 266.29 g/mol
InChI Key: VFBYCHZYTRSMLD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)quinoxaline is a chemical scaffold of significant interest in medicinal chemistry and materials science research. The quinoxaline core is a privileged structure in drug discovery, known for its diverse biological activities. Scientists are particularly interested in synthesizing and testing novel 2,3-disubstituted quinoxaline derivatives to explore their potential as antimicrobial agents. Studies on similar compounds have demonstrated promising activity against various bacterial and fungal strains, making this class of molecules a valuable template for developing new anti-infective therapies . Furthermore, the dimethoxyphenyl substituent is a common pharmacophore that can influence the compound's electronic properties and binding affinity in biological systems. Beyond pharmaceutical applications, quinoxaline derivatives are widely investigated in materials science for their optoelectronic properties. They serve as key building blocks in the development of organic semiconductors, fluorescent materials, and electroluminescent devices for next-generation displays and sensors . The molecular structure of this compound also suggests its potential utility as an organic ligand in coordination chemistry, forming complexes with metals that can be applied in catalysis or as functional materials . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use. Researchers should handle the compound with appropriate safety precautions, referencing the material safety data sheet (MSDS) for specific hazards and handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O2 B3485209 2-(3,4-dimethoxyphenyl)quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-15-8-7-11(9-16(15)20-2)14-10-17-12-5-3-4-6-13(12)18-14/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBYCHZYTRSMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties of 2 3,4 Dimethoxyphenyl Quinoxaline

The distinct properties of 2-(3,4-dimethoxyphenyl)quinoxaline are defined by its molecular structure.

PropertyData
Molecular Formula C₁₆H₁₄N₂O₂
Molecular Weight 266.29 g/mol
Melting Point Not available
Boiling Point Not available
Solubility Generally soluble in polar organic solvents.

This table presents the fundamental chemical and physical properties of this compound.

Spectroscopic Data of 2 3,4 Dimethoxyphenyl Quinoxaline

Spectroscopic analysis is crucial for the structural elucidation and characterization of 2-(3,4-dimethoxyphenyl)quinoxaline.

Spectroscopic TechniqueKey Findings
¹H NMR The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on both the quinoxaline (B1680401) and the dimethoxyphenyl rings, as well as singlets for the two methoxy (B1213986) groups.
¹³C NMR The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the carbons of the quinoxaline core, the dimethoxyphenyl substituent, and the methoxy groups.
Mass Spectrometry Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z 266.29.

This table summarizes the expected spectroscopic data for this compound, which are instrumental in confirming its structure.

Structural Elucidation and Spectroscopic Characterization of 2 3,4 Dimethoxyphenyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, the precise arrangement of atoms and their connectivity within 2-(3,4-dimethoxyphenyl)quinoxaline can be established.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For this compound, the spectrum displays characteristic signals for the protons on the quinoxaline (B1680401) ring system and the substituted phenyl ring, as well as the methoxy (B1213986) groups.

The spectrum exhibits a singlet at 9.33 ppm, which is assigned to the C-H proton at position 3 of the quinoxaline ring. The four protons of the benzo portion of the quinoxaline ring appear as a multiplet between 8.11 and 8.18 ppm and another multiplet between 7.74 and 7.82 ppm. The protons of the 3,4-dimethoxyphenyl substituent show distinct signals: a singlet at 7.89 ppm, a doublet at 7.05 ppm (J = 8.4 Hz), and signals integrated with the quinoxaline protons in the 7.74-7.82 ppm multiplet. The two methoxy groups give rise to two sharp singlets at 4.08 and 4.00 ppm. growingscience.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ growingscience.com

Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Assignment
9.33 s - Quinoxaline H-3
8.11-8.18 m - Quinoxaline H-5, H-8
7.89 s - Phenyl H-2'
7.74-7.82 m - Quinoxaline H-6, H-7; Phenyl H-6'
7.05 d 8.4 Phenyl H-5'
4.08 s - OCH₃
4.00 s - OCH₃

s = singlet, d = doublet, m = multiplet

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the carbon framework. The spectrum for this compound shows 16 distinct signals, corresponding to the 16 carbon atoms in the molecule. growingscience.com

The carbons of the quinoxaline ring are observed in the aromatic region, with signals at δ 151.26, 143.00, 142.12, 141.12, 130.30, 129.39, 129.27, and 129.19 ppm. The carbons of the dimethoxyphenyl ring appear at δ 151.19, 149.74, 129.00, 120.50, 111.15, and 110.17 ppm. The two methoxy carbons are clearly identified by their characteristic upfield shifts at δ 56.10 and 56.04 ppm. growingscience.com

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ growingscience.com

Chemical Shift (δ) (ppm) Assignment
151.26, 151.19, 149.74 C-2, C-3', C-4'
143.00, 142.12, 141.12 C-3, C-8a, C-4a
130.30, 129.39, 129.27, 129.19, 129.00 C-5, C-6, C-7, C-8, C-1'
120.50 C-6'
111.15 C-5'
110.17 C-2'

While specific experimental 2D NMR data for this compound are not widely published, the expected correlations can be described based on the established structure. These techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the different structural fragments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. Expected correlations would be observed between the adjacent protons on the quinoxaline ring (H-5/H-6, H-6/H-7, H-7/H-8) and on the dimethoxyphenyl ring (H-5'/H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-3 at 9.33 ppm to C-3 at 143.00 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the different parts of the molecule. Key correlations would include the proton at H-3 showing a cross-peak to the C-2 carbon of the quinoxaline ring and the C-1' and C-2' carbons of the phenyl ring. Furthermore, the methoxy protons (δ 4.08, 4.00) would show correlations to the C-3' and C-4' carbons of the phenyl ring, confirming their positions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structural features. growingscience.com Aromatic C-H stretching vibrations are observed around 3057 cm⁻¹. The aliphatic C-H stretching from the methoxy groups is seen at 2925 and 2836 cm⁻¹. A prominent band at 1598 cm⁻¹ corresponds to the C=N stretching of the pyrazine (B50134) ring, while other C=C aromatic stretching vibrations appear at 1518 and 1461 cm⁻¹. The strong bands at 1285 and 1250 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether (methoxy) groups, respectively. An intense band at 1026 cm⁻¹ is also attributed to C-O stretching, and the band at 764 cm⁻¹ is due to out-of-plane C-H bending of the ortho-disubstituted benzene (B151609) ring of the quinoxaline moiety. growingscience.com

Table 3: FT-IR Spectroscopic Data for this compound (KBr Pellet) growingscience.com

Wavenumber (ν) (cm⁻¹) Vibrational Assignment
3057 Aromatic C-H Stretch
2925, 2836 Aliphatic C-H Stretch (O-CH₃)
1598 C=N Stretch (Quinoxaline Ring)
1518, 1461, 1430 Aromatic C=C Stretch
1285, 1250 Asymmetric & Symmetric C-O-C Stretch (Aryl Ether)
1026 C-O Stretch

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The compound this compound has a molecular formula of C₁₆H₁₄N₂O₂.

The calculated monoisotopic mass is 266.11 g/mol , and therefore, the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at m/z 266.1055. nih.gov The fragmentation of quinoxaline derivatives is well-documented. The primary fragmentation pathways for this compound would be expected to involve the loss of methyl radicals (·CH₃, a loss of 15 Da) from the methoxy groups to form a stable ion at m/z 251. Subsequent loss of a carbonyl group (CO, a loss of 28 Da) could lead to an ion at m/z 223. The quinoxaline ring itself can fragment by losing hydrogen cyanide (HCN, a loss of 27 Da). ontosight.ai

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure for this compound itself has not been reported, the structure of the closely related compound, 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, provides significant insight into the solid-state conformation. nih.gov

The analysis of this derivative reveals that the quinoxaline ring system is essentially planar. The attached phenyl rings, however, are twisted out of this plane. Specifically, the 3,4-dimethoxyphenyl ring forms a dihedral angle of 35.60(4)° with the plane of the quinoxaline moiety. nih.gov This non-planar arrangement is common in 2,3-diarylquinoxalines and is a result of steric hindrance between the aromatic rings. The crystal structure confirms the connectivity of the atoms and provides precise bond lengths and angles that are consistent with the proposed structure.

Table 4: Selected Crystallographic Data for 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.6741 (13)
b (Å) 7.9731 (7)
c (Å) 21.6996 (17)
β (°) 132.560 (6)
Volume (ų) 1870.0 (3)
Z 4

Computational and Theoretical Chemistry Studies of 2 3,4 Dimethoxyphenyl Quinoxaline

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. It provides a good balance between accuracy and computational cost, making it a popular method for studying medium to large-sized organic molecules.

Optimized Molecular Geometries and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is crucial for its chemical and biological activity. DFT calculations can predict the most stable conformation of a molecule by optimizing its geometry to a minimum energy state.

In another related compound, 2,3-Bis(4-ethoxy-phenyl)quinoxaline , the dihedral angles between the quinoxaline (B1680401) ring and the two ethoxy-phenyl rings are 39.95(9)°. nih.gov Similarly, for 2,2′-(Quinoxaline-2,3-diyl)diphenol , the dihedral angles with the two substituted benzene (B151609) rings are 64.9(2)° and 30.9(2)°. nih.gov These values from analogous structures provide a reasonable estimation for the conformational preferences of the 3,4-dimethoxyphenyl substituent in the target molecule.

Table 1: Dihedral Angles of Phenyl Substituents in Related Quinoxaline Derivatives

CompoundSubstituentDihedral Angle (°) with Quinoxaline Ring
2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline nih.gov3,4-dimethoxyphenyl35.60(4)
2,3-Bis(4-ethoxy-phenyl)quinoxaline nih.gov4-ethoxy-phenyl39.95(9)
2,2′-(Quinoxaline-2,3-diyl)diphenol nih.gov2-hydroxyphenyl30.9(2) and 64.9(2)

This table presents experimental crystallographic data for compounds structurally related to 2-(3,4-dimethoxyphenyl)quinoxaline to infer potential conformational characteristics.

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the ability to act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Computational studies on various quinoxaline derivatives have shown that their HOMO and LUMO energies, and consequently the energy gap, are significantly influenced by the nature and position of substituents. For instance, in a study of 2,3-diphenylquinoxaline (B159395) derivatives designed for organic solar cells, DFT calculations were used to determine the HOMO and LUMO energy levels. researchgate.net While specific values for this compound are not provided, the general trend observed is that electron-donating groups, such as methoxy (B1213986) groups, tend to increase the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. The strong electron-accepting nature of the quinoxaline core itself contributes to a relatively low-lying LUMO. d-nb.infonih.gov

Table 2: Representative HOMO-LUMO Energies and Gaps for Substituted Quinoxalines from DFT Studies

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2,3-diphenylquinoxaline derivative 6 researchgate.net-5.60-3.042.56
2,3-diphenylquinoxaline derivative 7 researchgate.net-5.83-3.162.67

This table showcases calculated HOMO-LUMO data for related quinoxaline derivatives to illustrate the typical range of these electronic parameters.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For quinoxaline and its derivatives, MEP maps generally show the most negative potential located around the nitrogen atoms of the quinoxaline ring due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net This indicates that these nitrogen atoms are the primary sites for protonation and interaction with electrophiles. The benzene part of the quinoxaline ring and any attached phenyl groups typically show a mix of neutral and slightly negative potential, while the hydrogen atoms exhibit positive potential. The presence of the electron-donating dimethoxy groups on the phenyl ring in this compound would be expected to increase the electron density on that ring, making it a more electron-rich region compared to an unsubstituted phenyl group.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These indices provide a more quantitative measure of the concepts described by HOMO-LUMO analysis and MEP maps.

Fukui Functions for Nucleophilic and Electrophilic Sites

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. It is used to identify the most reactive sites in a molecule. The condensed Fukui function condenses this information to individual atomic sites.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (attack by an electron donor), which corresponds to the addition of an electron. The site with the highest value of f+ is the most likely to accept an electron.

f-(r): for electrophilic attack (attack by an electron acceptor), which corresponds to the removal of an electron. The site with the highest value of f- is the most likely to donate an electron.

f0(r): for radical attack.

For quinoxaline derivatives, it is generally expected that the nitrogen atoms of the quinoxaline ring would have high Fukui function values for electrophilic attack (f-), confirming their role as the primary nucleophilic centers. The specific carbon atoms that are most susceptible to nucleophilic attack would be identified by high f+ values. DFT calculations on quinoxaline and related heterocycles have been used to determine these reactivity indices, providing valuable information for predicting the regioselectivity of chemical reactions. nih.gov

Chemical Hardness, Softness, and Electrophilicity Index

Chemical Hardness (η): is a measure of the resistance of a molecule to a change in its electron distribution. It can be approximated as half of the HOMO-LUMO gap: η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are less reactive and more stable.

Chemical Softness (S): is the reciprocal of chemical hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive.

Electrophilicity Index (ω): is a measure of the ability of a molecule to accept electrons. It is defined as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Theoretical Spectroscopic Property Predictions

Theoretical predictions of spectroscopic properties are crucial for complementing experimental data, aiding in the structural elucidation and understanding of the electronic and vibrational characteristics of molecules. Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p). researchgate.netsphinxsai.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, providing valuable insights for spectral assignment. While specific computational NMR data for this compound is not extensively documented in dedicated studies, the expected chemical shifts can be inferred from analyses of related quinoxaline and dimethoxyphenyl-containing structures.

The chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the electron-withdrawing nature of the quinoxaline ring system and the electron-donating effect of the two methoxy groups on the phenyl ring will significantly impact the chemical shifts of the aromatic protons and carbons. The protons on the quinoxaline ring are expected to appear at lower fields (higher ppm values) compared to those on the dimethoxyphenyl ring. The methoxy group protons would be observed at a characteristic upfield region.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar fragments, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoxaline Ring H 7.5 - 8.5 125 - 145
Dimethoxyphenyl Ring H 6.8 - 7.8 110 - 150

Note: These are estimated ranges and actual values can vary based on the specific computational method and solvent effects.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these frequencies, aiding in the interpretation of experimental spectra. For quinoxaline and its derivatives, DFT calculations have been shown to provide vibrational frequencies in good agreement with experimental data, sometimes with the use of a scaling factor to account for anharmonicity. researchgate.net

The vibrational spectrum of this compound would be characterized by several key vibrational modes:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scialert.net

C=N and C=C stretching: The stretching vibrations of the quinoxaline ring's C=N and C=C bonds would appear in the 1650-1450 cm⁻¹ range. scialert.net

C-O stretching: The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the 1270-1000 cm⁻¹ region. scialert.net

Ring deformation modes: Various in-plane and out-of-plane bending and deformation modes of the aromatic rings will be present at lower wavenumbers.

A table summarizing the predicted key vibrational frequencies is provided below.

Table 2: Predicted Key Infrared (IR) and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000 3100 - 3000
Quinoxaline Ring C=N/C=C Stretch 1650 - 1450 1650 - 1450
Phenyl Ring C=C Stretch 1600 - 1400 1600 - 1400
Asymmetric C-O-C Stretch ~1260 ~1260
Symmetric C-O-C Stretch ~1020 ~1020

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules, including conformational changes and interactions with solvent molecules. For complex molecules like this compound, MD simulations can be particularly useful for understanding how the solvent environment affects its three-dimensional structure and reactivity.

A study on a related compound, 2,3-(dibenzimidazol-2-yl)-quinoxaline, utilized ab initio molecular dynamics (AIMD) to investigate the strong solvent dependence of its electronic absorption spectra. researchgate.net This approach revealed the importance of torsional motions and solute-solvent hydrogen bonding in stabilizing non-equilibrium structures. researchgate.net A similar methodology could be applied to this compound to explore:

Conformational Flexibility: The rotational freedom around the single bond connecting the dimethoxyphenyl group to the quinoxaline ring can be studied. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations in various solvents.

Solvent Effects: The explicit interaction of solvent molecules (e.g., water, ethanol (B145695), DMSO) with the quinoxaline and methoxy functionalities can be modeled. This can help in understanding solubility and how the solvent might influence the electronic properties and reactivity of the molecule. The simulations can map out the solvation shell and identify key solute-solvent interactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These studies rely on the calculation of various theoretical molecular descriptors. While specific QSPR studies dedicated to this compound are not readily found, the general approach and relevant descriptors can be discussed in the context of quinoxaline derivatives.

Theoretical descriptors used in QSPR studies can be categorized as:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices that describe the atomic arrangement and bonding.

Geometric Descriptors: Molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the electron-donating and electron-accepting abilities of a molecule, respectively. researchgate.net

Partial atomic charges: The distribution of electron density across the molecule.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecular surface, indicating regions prone to electrophilic or nucleophilic attack.

These descriptors, once calculated for a series of related quinoxaline compounds, could be correlated with experimentally determined properties such as solubility, melting point, or chromatographic retention times to build predictive QSPR models.

Derivatization and Structural Modification of the 2 3,4 Dimethoxyphenyl Quinoxaline Core

Strategies for Functionalization of the Quinoxaline (B1680401) Ring System

The quinoxaline ring is a privileged bicyclic heteroaromatic system amenable to a wide array of functionalization reactions. These modifications are crucial for modulating the biological activity and material properties of its derivatives. Key strategies include direct C-H functionalization, the introduction of substituents via precursor materials, and the construction of fused ring systems.

Modern synthetic methods offer direct and efficient ways to introduce new functional groups onto the quinoxaline core. Heterogeneous visible light-induced C-H hydroxylation of quinoxalin-2(1H)-ones, for instance, has been achieved using graphitic carbon nitride (g-C3N4) as a photocatalyst under aerobic conditions. mdpi.com This method allows for the synthesis of 3-hydroxyquinoxalin-2(1H)-ones. mdpi.com Similarly, sunlight-induced, g-C3N4-catalyzed sulfenylation reactions provide a practical route to a variety of 3-sulfenylated quinolin-2(1H)-ones. mdpi.com

Another powerful strategy involves building additional rings onto the quinoxaline framework. Furo[2,3-b]quinoxalines can be synthesized from 2,3-dichloroquinoxaline (B139996) precursors. The process involves a selective mono-alkylation with terminal alkynes under Palladium-Copper catalysis, followed by hydrolysis and cyclization. arkat-usa.org An alternative metal-free approach uses trifluoroacetic acid (TFA) to facilitate ring closure, where TFA acts as both an oxygen source and an alkyne activator. arkat-usa.org Similarly, reacting 2,3-dichloro-6-sulfonyl quinoxaline derivatives with 1,3-binucleophiles can yield complex systems like 1,3-dithiolo[4,5-b]quinoxalines and thiazolo[4,5-b]quinoxalines. johnshopkins.edu

Multi-component reactions represent an efficient approach to constructing the quinoxaline system itself, with functional groups pre-installed. One-pot, three-component coupling of o-alkynylheteroaryl carbonyl derivatives with Fischer carbene complexes and dienophiles can produce highly substituted quinoxaline and phenazine (B1670421) ring systems. beilstein-journals.org This method proceeds through transient furo[3,4-b]quinoxaline (B11913692) intermediates that are trapped by Diels-Alder dienophiles. beilstein-journals.org

Functionalization StrategyReagents/CatalystsResulting StructureReference
C-H Hydroxylationg-C3N4, Visible Light, Air3-Hydroxyquinoxalin-2(1H)-one mdpi.com
C-H Sulfenylationg-C3N4, Sunlight, Air3-Sulfenylated quinolin-2(1H)-one mdpi.com
Fused Furan Ring Synthesis2,3-Dichloroquinoxaline, Terminal Alkynes, Pd/Cu or TFAFuro[2,3-b]quinoxaline arkat-usa.org
Fused Thiazole Ring Synthesis2,3-Dichloro-6-sulfonyl quinoxaline, ThioureasThiazolo[4,5-b]quinoxaline johnshopkins.edu
Three-Component CouplingFischer Carbene, DienophilesSubstituted Quinoxalines beilstein-journals.org

Synthesis of Analogues and Derivatives with Modified Dimethoxyphenyl Moiety

Modification of the 3,4-dimethoxyphenyl substituent at the C2 position of the quinoxaline ring is a key strategy for exploring structure-activity relationships. These changes can influence the molecule's conformation and its interaction with biological targets.

A common route to synthesize quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. By choosing a suitably substituted benzil (B1666583) derivative, analogues of 2-(3,4-dimethoxyphenyl)quinoxaline can be prepared. For example, the condensation of 1,2-phenylenediamine with 2-chloro-3',4'-dimethoxybenzil (B1584330) in boiling acetic acid yields 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline. nih.gov This reaction introduces a chlorophenyl group at the C2 position while retaining the dimethoxyphenyl moiety at C3, demonstrating how different substituents can be incorporated onto the quinoxaline core. nih.gov

The general applicability of this condensation reaction allows for the synthesis of a wide variety of analogues by simply altering the structure of the benzil precursor.

PrecursorsReaction ConditionProductReference
1,2-Phenylenediamine, 2-Chloro-3',4'-dimethoxybenzilAcetic Acid, Reflux2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline nih.gov

Regioselectivity Considerations in Substitution Reactions

Regioselectivity is a critical aspect of the functionalization of the this compound core, dictating the position of new substituents and thus the properties of the resulting derivative.

A notable example of regioselectivity is observed in the [2+2] photocycloaddition reaction of (E)-2-(3,4-dimethoxystyryl)-quinoxaline, a derivative of the parent compound. rsc.org When irradiated in an acetonitrile (B52724) solution, this compound undergoes a highly regioselective photocycloaddition between two molecules to form only one specific cyclobutane (B1203170) isomer out of eleven possibilities. rsc.org The presence of the two methoxy (B1213986) groups on the phenyl ring is crucial for this specific photochemical behavior; their removal leads to a simple photoisomerization reaction instead. rsc.org

In the context of aromatic nucleophilic substitution on the quinoxaline ring system, the positions on the benzo portion of the molecule exhibit different reactivities. While direct studies on this compound are specific, principles can be drawn from related heterocyclic systems like quinazolines. In 2,4-disubstituted quinazolines, the C4 position is generally more reactive towards nucleophilic substitution. nih.gov Achieving regioselective substitution at the C2 position often requires blocking the C4 position with a less reactive group. nih.gov These principles are important when planning the synthesis of specifically substituted derivatives of this compound.

Synthesis of N-Oxide Derivatives of this compound

The introduction of N-oxide functionalities to the quinoxaline ring system is a significant modification, as quinoxaline 1,4-dioxides are known to possess a wide range of biological activities. nih.gov These derivatives are typically synthesized through two primary routes: cyclization of precursors or direct oxidation of the parent quinoxaline.

The most prominent method for synthesizing quinoxaline 1,4-dioxides is the Beirut reaction, which involves the cyclization of benzofuroxans with various active methylene (B1212753) compounds like enamines or β-dicarbonyls. nih.gov An improved Beirut reaction utilizes benzofurazan (B1196253) N-oxide derivatives and β-diketone esters to produce quinoxaline 1,4-di-N-oxide analogues. mdpi.com

Alternatively, direct oxidation of a pre-formed quinoxaline ring can be employed. The synthesis of 2,3-diphenyl quinoxaline 1,4-di-N-oxides has been achieved by treating the parent 2,3-diphenyl quinoxaline with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) (DCM). researchgate.net This method is broadly applicable for the N-oxidation of various quinoxaline derivatives.

Synthesis MethodKey ReagentsProduct TypeReference
Beirut ReactionBenzofuroxan, EnaminesQuinoxaline 1,4-dioxide nih.gov
Improved Beirut ReactionBenzofurazan N-oxide, β-Diketone esterQuinoxaline 1,4-di-N-oxide mdpi.com
Direct OxidationParent Quinoxaline, m-CPBAQuinoxaline 1,4-di-N-oxide researchgate.net

Design and Synthesis of Quinoxaline-Based Ligands (focusing on coordination chemistry)

The quinoxaline moiety is an attractive structural motif for the design of ligands in coordination chemistry. The two nitrogen atoms in the pyrazine (B50134) ring can act as a bidentate chelate, readily coordinating with metal ions to form stable complexes and coordination polymers.

N-heterocyclic aromatic compounds, including quinoxalines, are of significant interest as ligands for creating one- and two-dimensional coordination polymers with metals like silver. nih.gov The this compound framework provides a versatile bidentate bridging ligand for the construction of polymeric networks. nih.gov The synthesis of such ligands is often straightforward, typically involving the condensation reaction between a diketone and a diamine, as seen in the formation of the quinoxaline core itself. nih.gov The substituents on the quinoxaline, such as the dimethoxyphenyl group, can be used to modulate the electronic properties of the ligand and the structure of the resulting metal-organic framework.

For instance, 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline has been synthesized as a potential metal ligand, highlighting the exploration of substituted quinoxalines for applications in coordination chemistry. nih.gov

Potential As Building Blocks in Advanced Organic Materials Emphasis on Chemical Structure & Design, Not Final Device Properties/performance

Quinoxaline (B1680401) Derivatives in Covalent Organic Frameworks (COFs) Synthesis

The rigid and planar structure of the quinoxaline moiety makes it an excellent candidate for the construction of highly ordered, porous Covalent Organic Frameworks (COFs). nih.gov The incorporation of quinoxaline derivatives, such as 2-(3,4-dimethoxyphenyl)quinoxaline, into COF architectures offers a pathway to materials with defined pore structures and tunable electronic properties. nih.govresearchgate.net

The synthesis of quinoxaline-based COFs typically involves the condensation reaction between an amine-functionalized building block and an aldehyde-functionalized building block. nih.gov For instance, a tetra-amine substituted molecule can be reacted with a dialdehyde-substituted quinoxaline derivative to form a 2D COF with a layered structure. The specific geometry of the building blocks dictates the resulting topology of the COF. nih.gov

The design of quinoxaline-based COFs can be systematically engineered to control their properties. The introduction of different functional groups onto the quinoxaline backbone or the other building blocks can modify the pore size, surface area, and electronic characteristics of the resulting COF. nih.gov For example, the dimethoxyphenyl group in this compound can influence the stacking behavior of the COF layers and its interaction with guest molecules.

Table 1: Key Structural Features of Quinoxaline-Based COFs

FeatureDescriptionSignificance in Design
Building Block Geometry The shape and connectivity of the monomer units (e.g., linear, trigonal, tetrahedral).Determines the overall topology and dimensionality (2D or 3D) of the COF. nih.gov
Linkage Chemistry The type of covalent bond formed between the building blocks (e.g., imine, boronate ester).Affects the stability and reversibility of the COF synthesis.
Functionalization The presence of specific chemical groups on the building blocks.Allows for fine-tuning of the COF's properties, such as pore environment and electronic behavior. nih.gov

Role in Organic Semiconductor Design (Purely Theoretical and Structural Aspects)

The inherent electronic properties of the quinoxaline ring system, characterized by its electron-deficient nature, position this compound as a promising component in the design of organic semiconductors. beilstein-journals.orgfrontiersin.org Theoretical studies, often employing Density Functional Theory (DFT), are crucial in predicting the semiconductor properties of materials based on this scaffold. researchgate.netnih.gov

A key aspect of organic semiconductor design is the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The electron-withdrawing quinoxaline core contributes to lowering the LUMO energy level, which is a desirable characteristic for n-type (electron-transporting) materials. nih.gov Conversely, the electron-donating 3,4-dimethoxyphenyl group can raise the HOMO energy level. This combination allows for the modulation of the HOMO-LUMO gap, which in turn influences the material's charge transport and optical properties. researchgate.net

Table 2: Theoretical Parameters for Organic Semiconductor Design

ParameterDescriptionSignificance
HOMO Energy Level Energy of the highest occupied molecular orbital.Relates to the ionization potential and hole-transporting capability.
LUMO Energy Level Energy of the lowest unoccupied molecular orbital.Relates to the electron affinity and electron-transporting capability. nih.gov
HOMO-LUMO Gap The energy difference between the HOMO and LUMO levels.Influences the material's optical absorption and electronic properties.
Dihedral Angle The angle between the planes of the quinoxaline and dimethoxyphenyl rings.Affects the degree of π-conjugation and molecular packing. nih.gov

Chromophore Integration and Photophysical Behavior (Limited to Theoretical Predictions)

The this compound scaffold possesses the fundamental characteristics of a chromophore, a molecule that absorbs light in the ultraviolet-visible region. The electronic transitions responsible for this absorption can be predicted and analyzed using time-dependent density functional theory (TD-DFT). nih.goveg.org

The photophysical behavior is largely dictated by intramolecular charge transfer (ICT) from the electron-rich dimethoxyphenyl donor to the electron-deficient quinoxaline acceptor upon photoexcitation. nih.gov Theoretical calculations can model this charge redistribution, providing insights into the nature of the excited state. eg.org These calculations can predict the energies of electronic transitions, which correspond to the absorption wavelengths, and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

By modifying the structure of the this compound core, for instance, by introducing additional electron-donating or electron-withdrawing groups, the nature and energy of the electronic transitions can be theoretically tuned. researchgate.net This allows for the rational design of chromophores with specific absorption characteristics for various applications, without delving into their ultimate performance in devices.

Table 3: Predicted Photophysical Properties

PropertyTheoretical PredictionSignificance
Absorption Wavelength (λmax) Predicted from the energy of the electronic transition.Determines the color of the compound and the region of the electromagnetic spectrum it absorbs.
Oscillator Strength (f) Calculated to predict the intensity of an electronic transition.Indicates the probability of a particular electronic transition occurring.
Nature of Electronic Transition Characterized as π-π, n-π, or intramolecular charge transfer (ICT).Provides insight into the excited state properties of the molecule. nih.gov

Ligand Design for Metal Complexation (Focus on Coordination Mode)

The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline moiety in this compound make it an effective bidentate chelating ligand for a variety of metal ions. isca.meisca.in The coordination chemistry of quinoxaline-based ligands has been extensively studied, revealing their versatility in forming stable metal complexes. nih.gov

The coordination geometry of the metal center in these complexes can vary, with common geometries including tetrahedral, square planar, and octahedral, depending on the coordination number of the metal and the nature of other co-ligands present in the complex. isca.in The study of the coordination chemistry of this compound is fundamental to understanding its potential in various fields, without considering the specific catalytic or sensing applications of the resulting complexes.

Conclusion and Future Research Directions in 2 3,4 Dimethoxyphenyl Quinoxaline Chemistry

Summary of Current Synthetic and Mechanistic Understanding

The primary and most traditional method for synthesizing 2-(3,4-dimethoxyphenyl)quinoxaline involves the condensation reaction of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, specifically 1-(3,4-dimethoxyphenyl)ethane-1,2-dione. mdpi.comslideshare.net This approach is a specific application of the well-established synthesis of quinoxalines in general. slideshare.netnih.gov Variations of this method have been developed to improve yields and reaction conditions. For instance, the reaction can be carried out in boiling acetic acid or using solvents like rectified spirit. nih.govyoutube.com

Mechanistically, the synthesis proceeds through the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the stable aromatic quinoxaline (B1680401) ring. The reaction is often catalyzed by acids. nih.gov While this fundamental understanding is well-established, research continues to explore the nuances of reaction kinetics and the influence of various catalysts and solvent systems on the efficiency and selectivity of the synthesis.

Emerging Trends in Green Synthesis for Dimethoxyphenylquinoxalines

In line with the growing emphasis on sustainable chemistry, significant efforts are being directed towards the development of greener synthetic routes for quinoxaline derivatives, including those with dimethoxyphenyl substituents. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and simplify purification processes. nih.govijiset.com

Emerging green chemistry approaches applicable to the synthesis of dimethoxyphenylquinoxalines include:

Catalyst-free reactions: Some protocols have demonstrated the successful synthesis of quinoxalines without the need for a catalyst, often utilizing environmentally benign solvents like ethanol (B145695) or even water. nih.govijiset.com

Use of green catalysts: Researchers are exploring the use of non-toxic and reusable catalysts. For example, citric acid, an edible and inexpensive catalyst, has been used for the rapid synthesis of quinoxaline derivatives in an ethanolic medium. ijiset.com

Solvent-free conditions and alternative energy sources: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful techniques to accelerate reaction times and improve yields, often without the need for a solvent. ijiset.com For instance, the synthesis of 2,3-diphenyl quinoxaline has been achieved with significantly improved yields and shorter reaction times using ultrasound compared to conventional heating. ijiset.com

Use of water as a solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Developing synthetic methodologies for dimethoxyphenylquinoxalines in aqueous media is a key area of future research. ijiset.com

Biotransformation: The use of biological systems, such as enzymes or whole microorganisms, to catalyze the synthesis of quinoxalines represents a frontier in green chemistry. These methods offer high selectivity and operate under mild conditions. nih.gov

The adoption of these green synthetic protocols is crucial for the sustainable production of this compound and its analogues on a larger scale. mdpi.com

Advanced Computational Modeling Applications

Computational chemistry is playing an increasingly vital role in understanding the properties and reactivity of quinoxaline derivatives. Density Functional Theory (DFT) calculations are being employed to predict molecular geometries, electronic structures, and spectroscopic properties of compounds like this compound. researchgate.net

Key applications of computational modeling in this field include:

Structure-Property Relationship Studies: Computational methods can elucidate how the substitution pattern on the quinoxaline and phenyl rings influences the electronic and optical properties of the molecule. This is particularly important for designing materials with specific applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. clockss.org

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the transition states and energy profiles of synthetic reactions, aiding in the optimization of reaction conditions and the design of more efficient synthetic routes.

In Silico Screening: Molecular docking studies are used to predict the binding affinity and mode of interaction of quinoxaline derivatives with biological targets. researchgate.netresearchgate.netnih.gov This accelerates the drug discovery process by identifying promising candidates for further experimental investigation. researchgate.net For example, molecular docking has been used to study the interaction of novel quinoxaline derivatives with enzymes like GSK-3β. researchgate.net

The synergy between experimental work and advanced computational modeling is expected to drive the rational design of new this compound derivatives with tailored properties. researchgate.net

Opportunities for Novel Structural Derivatives

The this compound scaffold offers numerous possibilities for the creation of novel structural derivatives with enhanced or entirely new functionalities. The inherent reactivity of the quinoxaline ring system and the potential for modification of the dimethoxyphenyl substituent provide a rich playground for synthetic chemists.

Future research in this area could focus on:

Functionalization of the Quinoxaline Core: Introduction of various substituents (e.g., halogens, nitro groups, amino groups) onto the benzo part of the quinoxaline ring can significantly alter the electronic properties and biological activity of the molecule. nih.gov For example, 2,3-dichloroquinoxaline (B139996) is a versatile intermediate for introducing a wide range of nucleophiles. nih.govnih.govjohnshopkins.edu

Modification of the Phenyl Substituent: Altering the substitution pattern on the 3,4-dimethoxyphenyl ring or replacing it with other substituted aromatic or heteroaromatic rings can lead to a diverse library of compounds with a wide range of properties. nih.gov

Hybrid Molecules: The concept of molecular hybridization, where the this compound moiety is combined with other pharmacologically active scaffolds, holds great promise for the development of new therapeutic agents. researchgate.net This approach can lead to compounds with dual activity or improved pharmacokinetic profiles.

The synthesis and characterization of these novel derivatives will undoubtedly expand the chemical space and potential applications of this compound class.

Integration of this compound into New Chemical Architectures

Beyond the synthesis of discrete molecules, there is growing interest in integrating the this compound unit into larger and more complex chemical architectures. This can lead to the development of advanced materials and supramolecular assemblies with unique properties.

Potential areas for exploration include:

Polymer Chemistry: Incorporating the this compound moiety into the backbone or as a pendant group in polymers can impart desirable electronic, optical, or thermal properties. Such polymers could find applications as organic semiconductors, in light-emitting devices, or as high-performance materials. mtieat.org

Supramolecular Chemistry: The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors or metal coordination sites, enabling the construction of well-defined supramolecular structures such as coordination polymers, metal-organic frameworks (MOFs), and self-assembled monolayers. nih.gov These architectures could have applications in catalysis, sensing, and gas storage.

Dendrimers and Macrocycles: The this compound unit can serve as a building block for the synthesis of dendrimers and macrocycles. These complex architectures can exhibit unique host-guest properties and have potential applications in drug delivery and molecular recognition.

The integration of this compound into these advanced chemical architectures represents a significant step towards the development of next-generation functional materials and systems.

Q & A

Q. What are the standard synthetic routes for 2-(3,4-dimethoxyphenyl)quinoxaline, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 1,2-phenylenediamine with a substituted benzil derivative (e.g., 2-chloro-3,4-dimethoxybenzil) in acetic acid for 16 hours, followed by recrystallization from toluene/ethanol mixtures to yield the product . Optimization strategies include monitoring reaction progress via thin-layer chromatography and adjusting solvent ratios during purification to improve crystallinity and purity.

Q. What analytical techniques are used to confirm the structure of this compound?

Structural confirmation relies on single-crystal X-ray diffraction (SCXRD) to resolve dihedral angles between substituents and the quinoxaline core (e.g., 35.60° for the dimethoxyphenyl ring) . Complementary methods include 1^1H NMR for substituent integration, IR spectroscopy for functional group identification, and elemental analysis to verify stoichiometry .

Q. How are computational tools applied to predict the toxicity of quinoxaline derivatives during early-stage research?

Tools like GUSAR-online can predict acute toxicity by analyzing molecular descriptors and structure-activity relationships. For example, methoxy groups may reduce toxicity by enhancing solubility, but substituent effects (e.g., chloro vs. methyl groups) require validation via in vitro assays like cytotoxicity screening .

Advanced Research Questions

Q. How does the 3,4-dimethoxyphenyl substituent influence biological activity in antiplasmodial applications?

The 3,4-dimethoxyphenyl group in derivatives like BQR695 enhances target binding (e.g., PfPI4-kinase inhibition) by promoting hydrophobic interactions and π-stacking with enzyme active sites. This substituent also improves metabolic stability compared to non-methoxy analogs, as evidenced by resistance studies using mutator parasite lines .

Q. What strategies address low aqueous solubility in pharmacological testing of this compound derivatives?

Methoxy groups improve solubility via hydrogen bonding, but co-solvents (e.g., DMSO) or nanoparticle encapsulation may be required for in vivo assays. Structural analogs with sulfonate or carboxylate groups can be synthesized to enhance hydrophilicity while retaining activity .

Q. How can structure-activity relationship (SAR) studies guide the design of quinoxaline derivatives with enhanced anti-malarial potency?

Systematic SAR involves synthesizing analogs with varied substituents (e.g., halogens, alkyl chains) at the quinoxaline 2- and 3-positions. Bioactivity data from Plasmodium falciparum growth inhibition assays are correlated with computational docking scores to identify pharmacophores. For example, replacing chlorine with trifluoromethyl groups in BQR695 analogs increased PfPI4-kinase binding affinity by 1.5-fold .

Q. What mechanisms underlie the low resistance potential of quinoxaline-based antiplasmodial compounds?

Resistance studies using mutator parasite lines revealed that quinoxalines target multiple stages of the Plasmodium lifecycle, including hemozoin formation and kinase signaling. This multi-modal action reduces the likelihood of resistance-conferring mutations, as shown by <5% survival rates in serial passage experiments .

Q. How are coordination polymers constructed using quinoxaline derivatives for material science applications?

The quinoxaline moiety acts as a bidentate ligand for silver ions, forming 1D or 2D polymeric networks. Crystal engineering involves tuning substituents (e.g., ethoxy vs. methoxy groups) to modulate ligand geometry and metal-ligand bond lengths, which influence polymer stability and conductivity .

Methodological Considerations

  • Synthesis Challenges : Impurities from incomplete condensation can be mitigated by using excess acetic acid as both solvent and catalyst .
  • Data Contradictions : Discrepancies in reported bioactivities may arise from assay variability (e.g., parasite strain differences). Cross-validation using orthogonal assays (e.g., enzymatic vs. whole-cell) is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.